molecular formula C15H25N4O3+ B14799180 7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione

7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione

Cat. No.: B14799180
M. Wt: 309.38 g/mol
InChI Key: AOZCCAXUWVGIQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of HWA 153 involves several steps:

Chemical Reactions Analysis

HWA 153 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: As mentioned in its synthesis, sodium borohydride is used for reduction.

    Substitution: The compound can undergo substitution reactions, particularly at the xanthine ring.

Common reagents used in these reactions include sodium hydroxide, 1-bromo-5-hexanone, 1-bromopropane, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

HWA 153 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of HWA 153 involves its interaction with specific molecular targets in the body. It primarily acts on the adenosine receptors, which play a crucial role in various physiological processes. By modulating these receptors, HWA 153 can exert its bronchospasmolytic effects, making it useful in respiratory therapies .

Comparison with Similar Compounds

HWA 153 is compared with other methyl xanthine derivatives, such as theophylline and caffeine. While all these compounds share a similar core structure, HWA 153 is unique due to its specific side chains, which confer distinct pharmacological properties. Theophylline and caffeine are well-known for their stimulant effects, whereas HWA 153 is primarily noted for its bronchospasmolytic activity .

Similar Compounds

  • Theophylline
  • Caffeine
  • Aminophylline

These compounds, while structurally similar, have different applications and effects, highlighting the uniqueness of HWA 153 in its specific therapeutic niche .

Properties

Molecular Formula

C15H25N4O3+

Molecular Weight

309.38 g/mol

IUPAC Name

7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C15H25N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10-12,20H,4-9H2,1-3H3/q+1

InChI Key

AOZCCAXUWVGIQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2C(=NC=[N+]2CCCCC(C)O)N(C1=O)C

Origin of Product

United States

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